![molecular formula C20H23N5 B11038009 4-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline](/img/structure/B11038009.png)
4-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline
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Overview
Description
4-METHYL-N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOHEXYL]ANILINE is a complex organic compound featuring a tetrazole ring, a cyclohexyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOHEXYL]ANILINE typically involves multiple steps, starting with the preparation of the tetrazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOHEXYL]ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the tetrazole ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Alkyl halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the tetrazole ring, while reduction could lead to partially or fully reduced forms of the compound .
Scientific Research Applications
4-METHYL-N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOHEXYL]ANILINE has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 4-METHYL-N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOHEXYL]ANILINE involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-METHYL-N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOHEXYL]ANILINE: shares structural similarities with other tetrazole-containing compounds, such as:
Uniqueness
The uniqueness of 4-METHYL-N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOHEXYL]ANILINE lies in its combination of a tetrazole ring, a cyclohexyl group, and an aniline moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C20H23N5 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-methyl-N-[1-(1-phenyltetrazol-5-yl)cyclohexyl]aniline |
InChI |
InChI=1S/C20H23N5/c1-16-10-12-17(13-11-16)21-20(14-6-3-7-15-20)19-22-23-24-25(19)18-8-4-2-5-9-18/h2,4-5,8-13,21H,3,6-7,14-15H2,1H3 |
InChI Key |
FMLDOJPUUUKXDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2(CCCCC2)C3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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